Comparative Doping Efficiency: TCNQ vs. F4-TCNQ Threshold Voltage Shift in MoS2 FETs
In a direct head-to-head comparison, the p-type doping effect of TCNQ and its fluorinated analog F4-TCNQ was quantified by measuring the threshold voltage shift (ΔVth) in an atomically thin MoS2 field-effect transistor (FET). TCNQ deposition resulted in a mild shift of approximately 4 V, while F4-TCNQ produced a drastically larger shift of approximately 33 V [1].
| Evidence Dimension | Threshold Voltage Shift (ΔVth) |
|---|---|
| Target Compound Data | Approximately 4 V |
| Comparator Or Baseline | F4-TCNQ, approximately 33 V |
| Quantified Difference | F4-TCNQ induces a shift that is 29 V (approximately 8.25 times) larger. |
| Conditions | MoS2-based FET, drain current vs. gate voltage characterization [1]. |
Why This Matters
This data is essential for device engineers and material scientists, as it demonstrates that TCNQ provides a milder, more tunable doping level compared to the strong, potentially overshifting effect of F4-TCNQ, enabling finer control of semiconductor threshold voltages.
- [1] Waizumi, H., Al Mamun, M. S., Takaoka, T., Alam, M. I., Tanaka, Y., Ando, A., ... & Komeda, T. (2022). Large difference of doping behavior of tetracyanoquinodimethane (TCNQ) and 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) on field effect transistor with channel of atomic layer MoS2. Applied Surface Science, 571, 151252. View Source
